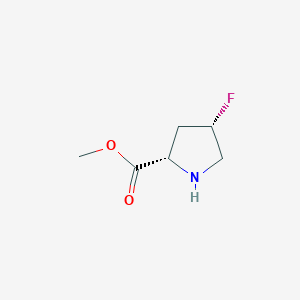
(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine is a useful research compound. Its molecular formula is C6H10FNO2 and its molecular weight is 147.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the fluorine atom and methoxycarbonyl group in the pyrrolidine ring contributes to its chemical reactivity and biological profile. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This structure includes a pyrrolidine ring with a fluorine atom at the 4-position and a methoxycarbonyl group at the 2-position. These modifications influence the compound's interaction with biological targets.
Research indicates that compounds containing pyrrolidine rings often exhibit a range of biological activities due to their ability to interact with various enzymes and receptors. For this compound, potential mechanisms include:
- Inhibition of Enzymatic Activity : Pyrrolidine derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Modulation of Protein Interactions : The compound may alter protein-protein interactions, influencing cellular signaling pathways.
Antitumor Activity
Studies have demonstrated that pyrrolidine derivatives exhibit significant antitumor properties. For instance, related compounds have shown activity against various cancer cell lines, suggesting that this compound may also possess similar properties.
Table 1: Antitumor Activity of Pyrrolidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HL60 | 5.0 | |
| Compound B | MCF7 | 3.5 | |
| (2S,4S)-4-FMP | A549 | TBD |
Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition, particularly in relation to kinases and transglutaminases. Pyrrolidine derivatives have been explored for their selectivity in inhibiting specific kinases involved in cancer progression.
Table 2: Enzyme Inhibition Potency
| Compound Name | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Pyrrolidine Derivative | CK1δ | 11 | |
| Pyrrolidine Derivative | TG2 | 20 | |
| (2S,4S)-4-FMP | TBD | TBD |
Case Studies
- In Vivo Studies : Research involving animal models has shown that pyrrolidine derivatives can significantly reduce tumor size when administered at specific dosages. The studies highlight the importance of dosage and administration routes in maximizing therapeutic efficacy.
- Structure-Activity Relationship (SAR) Studies : Investigations into the SAR of pyrrolidine compounds indicate that modifications at various positions on the ring can enhance or diminish biological activity. For example, the introduction of different substituents at the 3 or 5 positions has been correlated with increased potency against specific targets.
特性
IUPAC Name |
methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEIOIOBHIGEMT-WHFBIAKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














